Faldaprevir
Overview
Description
Faldaprevir is a potent hepatitis C virus protease inhibitor that was developed by Boehringer-Ingelheim. It was designed to treat chronic hepatitis C virus infections, specifically targeting the NS3/4A protease, an enzyme crucial for the replication of the virus . Despite its promising results in clinical trials, Boehringer-Ingelheim decided not to pursue its approval due to the availability of more effective treatments .
Mechanism of Action
Target of Action
Faldaprevir is primarily targeted at the hepatitis C virus (HCV) NS3/4A protease . This protease plays a crucial role in the lifecycle of the HCV, making it an attractive target for antiviral drugs.
Mode of Action
As a noncovalent competitive inhibitor , this compound binds to the HCV NS3/4A protease, preventing it from performing its normal function. This interaction inhibits the protease’s ability to cleave the HCV polyprotein, a critical step in the replication of the virus .
Biochemical Pathways
The inhibition of the HCV NS3/4A protease disrupts the viral lifecycle, preventing the production of new virus particles. This compound also affects the activity of other enzymes and transporters, including P-glycoprotein, CYP3A4, and UDP-glucuronosyltransferase 1A1 . These interactions can influence various biochemical pathways and have downstream effects on the metabolism and transport of other substances within the body.
Pharmacokinetics
This compound exhibits negligible urinary excretion . The pharmacokinetics of this compound were studied in patients with renal impairment or normal renal function. The results suggested that moderate or severe renal impairment can result in a modest increase in this compound exposure . This increase may be related to a decrease in the activity of the liver uptake transporter OATP1B1 as a result of renal impairment .
Result of Action
The inhibition of the HCV NS3/4A protease by this compound leads to a disruption in the replication of the HCV, thereby reducing the viral load in the body . This can lead to a decrease in the symptoms of HCV infection and slow the progression of the disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of this compound due to potential drug-drug interactions . Additionally, the patient’s renal function can influence the bioavailability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
This compound interacts with the HCV NS3/4A protease, a 180-amino acid chymotrypsin-like serine protease . The NS3 protein contains two functional domains: a serine protease and a helicase domain . This compound and other known NS3 inhibitors cover significant parts of this interaction surface in addition to the active site .
Cellular Effects
This compound is known to inhibit P-glycoprotein, CYP3A4, and UDP-glucuronosyltransferase 1A1 . This inhibition can affect the pharmacokinetics of other drugs, such as oral contraceptives containing ethinylestradiol (EE) and levonorgestrel (LNG) .
Molecular Mechanism
This compound is a noncovalent competitive inhibitor of NS3-NS4A proteases . It binds to the active site of the NS3 protease, inhibiting its function and thus preventing the replication and infectivity of HCV .
Temporal Effects in Laboratory Settings
This compound is a low-clearance drug with the unique characteristic of being slowly metabolized . It produces two abundant hydroxylated metabolites (M2a and M2b) in feces without exhibiting significant levels of circulating metabolites in humans .
Metabolic Pathways
This compound is primarily metabolized in the liver by CYP3A4/5 to form M2a and M2b . Direct glucuronidation of this compound is a minor metabolic pathway .
Transport and Distribution
This compound is concentrated in the liver with active uptake by multiple transporters, including OATP1B1 and Na±dependent transporters .
Subcellular Localization
Given its active uptake by liver transporters, it can be inferred that this compound is likely to be localized in the liver cells .
Preparation Methods
Faldaprevir is synthesized through a multi-step process involving several key intermediates. . The reaction conditions often require the use of strong bases and acids, as well as various organic solvents. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to ensure consistent quality .
Chemical Reactions Analysis
Faldaprevir undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methoxy group on the quinoline ring, leading to the formation of a quinone derivative.
Reduction: The nitro group on the thiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Faldaprevir has been extensively studied for its potential in treating hepatitis C virus infections. It has shown high efficacy in combination with other antiviral agents, such as pegylated interferon and ribavirin . Additionally, it has been investigated for its effects on the pharmacokinetics of other drugs, such as oral contraceptives containing ethinylestradiol and levonorgestrel . Beyond its antiviral properties, this compound has also been explored for its potential in inhibiting other proteases and enzymes involved in various diseases .
Comparison with Similar Compounds
Faldaprevir is part of a class of drugs known as NS3/4A protease inhibitors. Similar compounds include:
Simeprevir: Another NS3/4A protease inhibitor that has been approved for the treatment of hepatitis C virus infections.
Boceprevir: This compound also targets the NS3/4A protease but has a different chemical structure and is associated with more adverse effects compared to this compound.
Telaprevir: Another NS3/4A protease inhibitor with a similar mechanism of action but different pharmacokinetic profile and side effect profile.
This compound is unique in its combination of high potency, selectivity, and relatively favorable safety profile compared to some of these other inhibitors .
Properties
IUPAC Name |
(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDPTDZOVKFDU-XUHJSTDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49BrN6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801283-95-4 | |
Record name | Faldaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Faldaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Faldaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FALDAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Faldaprevir?
A1: this compound is a potent, selective, peptide-mimetic inhibitor of the HCV NS3/4A protease. [] It specifically binds to the active site of the protease, preventing viral replication. [] This inhibition disrupts the viral life cycle and reduces viral load in infected individuals. [, ]
Q2: What are the key amino acid residues involved in this compound binding to HCV NS3/4A protease?
A2: this compound interacts with the active pocket of HCV NS3/4A protease, specifically at residues V130-S137, F152-D168, D77-D79, and V55. []
Q3: What is the molecular weight of this compound?
A3: While the provided research papers do not explicitly state the molecular weight of this compound, they describe its chemical structure as a peptide-mimetic compound. Further research into publicly available chemical databases would be needed to determine the exact molecular weight.
Q4: Is spectroscopic data available for this compound?
A4: The provided research articles do not provide detailed spectroscopic data for this compound.
Q5: How stable is this compound under different storage conditions?
A5: The provided research does not elaborate on the specific stability of this compound under different storage conditions.
Q6: Does this compound possess catalytic properties?
A6: this compound acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. It does not exhibit catalytic properties itself.
Q7: Have any molecular dynamics simulations been performed on this compound and its interactions with HCV NS3/4A protease?
A7: Yes, a 20.4 ns molecular dynamics simulation was conducted on a this compound analogue in complex with HCV NS3/4A protease to investigate their molecular recognition mechanism. []
Q8: How do mutations in HCV NS3/4A protease affect this compound's binding affinity?
A8: Mutations at specific sites within the HCV NS3/4A protease, such as R155K, D168E/V, and V170T, have been shown to influence the binding affinity of this compound and contribute to drug resistance. [, , ]
Q9: What formulation strategies have been explored to enhance this compound's bioavailability?
A9: While the provided research does not delve into specific formulation strategies for this compound, it highlights the compound's pharmacokinetic properties being suitable for once-daily dosing. [, , ]
Q10: Is information regarding this compound's environmental impact and degradation available?
A10: The provided research focuses primarily on this compound's therapeutic applications and does not discuss its environmental impact or degradation pathways.
Q11: What is the primary route of this compound elimination?
A11: this compound is primarily excreted in feces with minimal urinary excretion. [] The majority of the administered dose is recovered in the feces, with a minimal amount found in urine. []
Q12: How does renal impairment affect this compound exposure?
A12: Moderate or severe renal impairment can lead to a modest increase in this compound exposure, potentially due to reduced activity of the liver uptake transporter OATP1B1. []
Q13: Does this compound affect the pharmacokinetics of other drugs?
A13: Yes, this compound is known to inhibit cytochrome P450 (CYP) enzymes, specifically CYP2B6, CYP2C9, and CYP3A, which can affect the metabolism and clearance of co-administered drugs. [] It also inhibits transporters like P-glycoprotein, further influencing drug interactions. [, , ]
Q14: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?
A14: this compound's efficacy has been evaluated in various in vitro systems, including human and rat hepatocytes, and in vivo models using rats. [, , ] Additionally, multiple clinical trials (Phase 1b, Phase 2, and Phase 3) have been conducted to assess its efficacy in HCV-infected patients. [, , , , , , , , , , , , , , , ]
Q15: What are the primary mechanisms of resistance to this compound?
A15: The emergence of resistance-associated variants (RAVs) in the HCV NS3/4A protease is a significant challenge to this compound's long-term efficacy. The most common RAVs are R155K in genotype 1a and D168V in genotype 1b. [, , ]
Q16: Does cross-resistance exist between this compound and other HCV protease inhibitors?
A16: While the provided research focuses mainly on this compound resistance, it acknowledges the potential for cross-resistance with other HCV protease inhibitors due to shared resistance mechanisms. Further research is needed to fully elucidate the extent of cross-resistance.
Q17: What are the most common adverse events associated with this compound treatment?
A17: Clinical trials have shown that the most common adverse events associated with this compound are generally mild to moderate and include gastrointestinal issues like nausea, diarrhea, and constipation. [] Other reported side effects include jaundice due to unconjugated hyperbilirubinemia, rash, and photosensitivity. [, , , ]
Q18: Are there any known biomarkers to predict the efficacy of this compound treatment?
A19: The IL28B genotype has been identified as a predictor of response to this compound-based therapy. [, ] Patients with the IL28B CC genotype tend to have higher sustained virologic response rates.
Q19: What analytical techniques have been employed to study this compound's metabolism and pharmacokinetic properties?
A20: Several analytical methods have been used to study this compound, including radiochromatography, liquid chromatography-tandem mass spectrometry, and quantitative whole-body autoradiography (QWBA). [, , ]
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